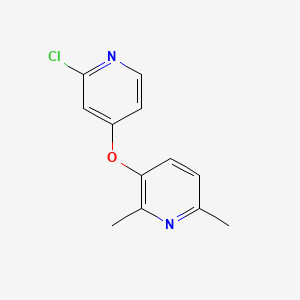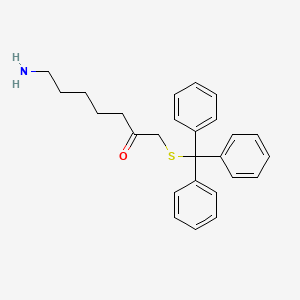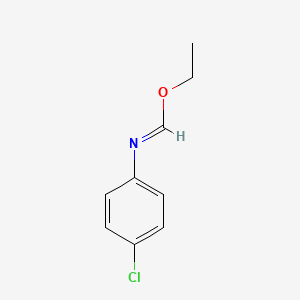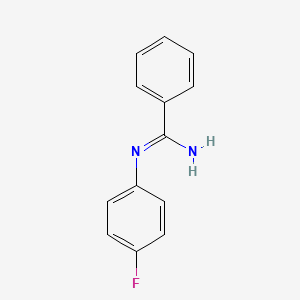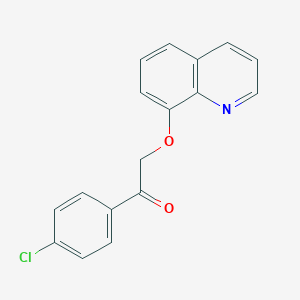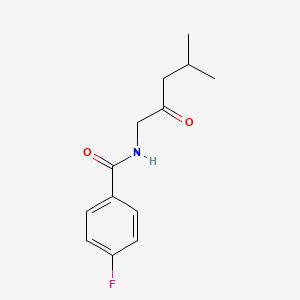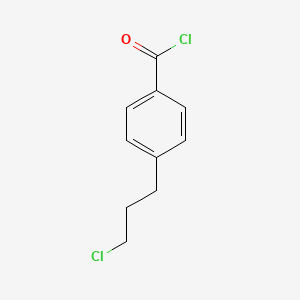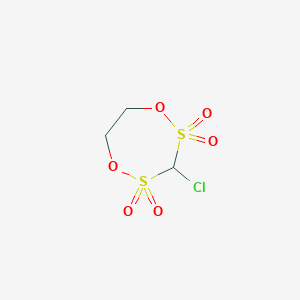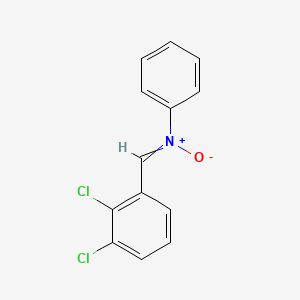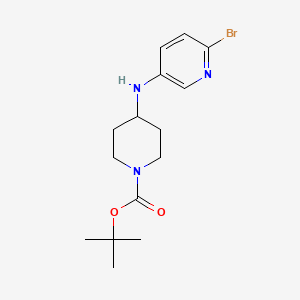![molecular formula C14H28O3Si B8538593 Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-
概述
描述
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is a chemical compound that features a cyclohexane ring substituted with a tert-butyldimethylsilyloxy group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide as a solvent. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyloxy group, using reagents like tetra-n-butylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of desilylated products.
科学研究应用
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic molecules.
Medicinal Chemistry: In the synthesis of biologically active compounds and drug intermediates.
Material Science: As a precursor for the synthesis of silicon-containing polymers and materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving silyl-protected intermediates.
作用机制
The mechanism of action of Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protection prevents unwanted side reactions during synthetic transformations and can be selectively removed under specific conditions, such as treatment with tetra-n-butylammonium fluoride . The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of selective reactions in multi-step syntheses.
相似化合物的比较
Similar Compounds
Trimethylsilyl Ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl Ethers: More sterically hindered, providing greater protection but requiring harsher conditions for removal.
tert-Butyldiphenylsilyl Ethers: Similar stability but with different steric and electronic properties.
Uniqueness
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is unique due to its balance of stability and reactivity. The tert-butyldimethylsilyl group provides significant protection against hydrolysis while being removable under mild conditions, making it a versatile protecting group in organic synthesis .
属性
分子式 |
C14H28O3Si |
|---|---|
分子量 |
272.45 g/mol |
IUPAC 名称 |
methyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H28O3Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(15)16-4/h11-12H,7-10H2,1-6H3 |
InChI 键 |
OUOBFLNSBYINNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-bromo-2-propoxy-3-propylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8538513.png)
